In-depth Technical Guide: 5-Chloro-3-ethoxy-2-methoxypyridine (CAS No. 1221793-67-4)
In-depth Technical Guide: 5-Chloro-3-ethoxy-2-methoxypyridine (CAS No. 1221793-67-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-ethoxy-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of chloro, ethoxy, and methoxy functional groups on the pyridine scaffold makes it a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The pyridine core is a well-established privileged structure in pharmacology, and its targeted functionalization allows for the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available data on 5-Chloro-3-ethoxy-2-methoxypyridine, including its chemical properties, a proposed synthetic pathway, and its potential applications, particularly in the context of signaling pathway modulation.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 5-Chloro-3-ethoxy-2-methoxypyridine is presented in the table below. It is important to note that while some data is readily available from chemical suppliers, experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 1221793-67-4 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀ClNO₂ | [4][5] |
| Molecular Weight | 187.62 g/mol | [4][5] |
| Purity | Typically ≥95% | [3] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Density | Not specified in available literature | |
| SMILES | CCOc1cc(Cl)cnc1OC | [5] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 5-Chloro-3-ethoxy-2-methoxypyridine is not explicitly available in the reviewed literature. However, based on the synthesis of analogous substituted pyridines, a plausible synthetic route can be proposed. This proposed pathway involves a multi-step sequence starting from a readily available pyridine precursor.
Proposed Synthetic Pathway:
A potential synthetic route could commence with a suitably substituted pyridine, followed by sequential introduction of the chloro, methoxy, and ethoxy groups. The order of these transformations would be critical to ensure correct regioselectivity.
Disclaimer: The following is a generalized, proposed experimental protocol based on the synthesis of similar compounds. It has not been experimentally validated for this specific molecule and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of a Dichloro-hydroxypyridine Intermediate
This step would likely involve the chlorination and hydroxylation of a pyridine starting material. The specific reagents and conditions would depend on the chosen precursor.
Step 2: Selective Etherification (Methoxylation)
The hydroxyl group of the intermediate from Step 1 could be selectively converted to a methoxy group.
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Materials: Dichloro-hydroxypyridine intermediate, Sodium methoxide, Methanol (anhydrous), Inert atmosphere (e.g., Nitrogen or Argon).
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Procedure:
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Dissolve the dichloro-hydroxypyridine intermediate in anhydrous methanol under an inert atmosphere.
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Cool the solution in an ice bath.
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Slowly add a solution of sodium methoxide in methanol to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Step 3: Selective Etherification (Ethoxylation)
The remaining chloro group could then be substituted with an ethoxy group.
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Materials: Chloro-methoxy-hydroxypyridine intermediate, Sodium ethoxide, Ethanol (anhydrous), Inert atmosphere.
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Procedure:
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Dissolve the chloro-methoxy-hydroxypyridine intermediate in anhydrous ethanol under an inert atmosphere.
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Slowly add sodium ethoxide to the solution.
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Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent.
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Separate the organic layer, dry it, and concentrate to obtain the crude product.
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Purify the final product, 5-Chloro-3-ethoxy-2-methoxypyridine, by column chromatography or distillation.
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Reactivity and Applications in Drug Discovery
The chemical structure of 5-Chloro-3-ethoxy-2-methoxypyridine provides several points for further chemical modification, making it a valuable scaffold in drug discovery.
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Cross-Coupling Reactions: The chlorine atom at the 5-position can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][7]
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Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, offering another avenue for derivatization.
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Modification of Ether Groups: The ethoxy and methoxy groups can potentially be cleaved to reveal hydroxyl functionalities, which can then be further modified or serve as hydrogen bond donors for interactions with biological targets.
Potential Role as an Intermediate in Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[8][9] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][10][11] Substituted pyridines and pyrimidines are common core structures in the design of PI3K/mTOR inhibitors.[8][9] The synthetic versatility of 5-Chloro-3-ethoxy-2-methoxypyridine makes it an attractive starting material for the development of novel inhibitors targeting this pathway.
Logical Relationship: From Intermediate to Potential Drug Candidate
Caption: Synthetic workflow from intermediate to a potential lead compound.
Signaling Pathway Context
As a building block for potential PI3K/mTOR inhibitors, understanding the context of this signaling pathway is crucial for rational drug design.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Overview of the PI3K/Akt/mTOR signaling cascade.
Conclusion
5-Chloro-3-ethoxy-2-methoxypyridine is a chemical intermediate with considerable potential for the development of novel therapeutics. While detailed experimental data for this specific compound is not extensively documented, its structural features and the established importance of the substituted pyridine scaffold in medicinal chemistry, particularly in the context of PI3K/mTOR inhibitors, underscore its value to the research and drug development community. Further exploration of its synthesis and reactivity is warranted to fully exploit its potential in generating new and effective drug candidates.
References
- 1. parchem.com [parchem.com]
- 2. klamar-reagent.com [klamar-reagent.com]
- 3. 5-Chloro-3-ethoxy-2-methoxypyridine, CasNo.1221793-67-4 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- 4. thoreauchem.com [thoreauchem.com]
- 5. ChemTik Products [chemtik.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
